Benzoyl Bromide vs. Benzoyl Chloride vs. Benzoyl Fluoride: Solvolysis Rate Comparison in Microemulsions
In a direct head-to-head kinetic study of benzoyl bromide (BzBr), benzoyl chloride (BzCl), and benzoyl fluoride (BzF) in AOT/isooctane/water microemulsions at 25°C, the intrinsic interfacial rate constants ki(BzX) exhibited a clear leaving-group dependence [1]. The study established a halogen mobility order of F < Cl < Br, with benzoyl bromide displaying the highest solvolytic reactivity among the three benzoyl halides examined [1]. Notably, the sensitivity of the reaction rate to the leaving group varies with the water content (W = [H₂O]/[AOT]), indicating that mechanistic displacement occurs between associative and dissociative pathways depending on both the halide identity and the microemulsion composition [1].
| Evidence Dimension | Solvolysis reactivity (intrinsic interfacial rate constant) |
|---|---|
| Target Compound Data | Highest ki among benzoyl halides examined |
| Comparator Or Baseline | Benzoyl chloride (intermediate ki); Benzoyl fluoride (lowest ki) |
| Quantified Difference | Halogen mobility order: F < Cl < Br |
| Conditions | AOT/isooctane/water microemulsion, 25°C |
Why This Matters
Procurement decisions requiring accelerated benzoylation kinetics should prioritize benzoyl bromide over the chloride and fluoride analogs based on direct comparative rate data.
- [1] García-Río, L., Leis, J. R., & Mejuto, J. C. Solvolysis of Benzoyl Halides in AOT/Isooctane/Water Microemulsions. Influence of the Leaving Group. Langmuir, 2003, 19(8), 3190–3197. View Source
